Cytotoxic linear peptide IsCT precursor
Description
The cytotoxic linear peptide IsCT (Isalo scorpion Cytotoxic peptide) was first isolated from the venom of the scorpion Opisthacanthus madagascariensis found in Isalo, Madagascar . It is a short, 13-residue peptide (molecular weight: 1501.9 Da) with the sequence Ile-Ser-Cys-Ile-Lys-Gly-Leu-Gly-Lys-Ile-Leu-Lys-Leu-NH2, lacking cysteine residues and featuring a C-terminal amidation critical for its bioactivity . IsCT adopts an α-helical conformation in hydrophobic environments (e.g., trifluoroethanol/water mixtures), which facilitates its interaction with microbial and mammalian cell membranes .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILGKIWKIKKLF |
Origin of Product |
United States |
Comparison with Similar Compounds
Tables
Table 1 : Comparison of IsCT Analogs
| Analog | MIC Range (μM) | Hemolysis (% lysis) | Therapeutic Index |
|---|---|---|---|
| Native IsCT | 3–25 | 86% | 4.83 |
| E7K-IsCT | 2–20 | 48% | 15.34 |
| I9K-IsCT | 5–30 | 0.4% | 41.60 |
| E7K,I9K-IsCT | 1–15 | 0.14% | 166.11 |
Table 2 : Scorpion-Derived AMPs vs. IsCT
| Peptide | Source | Length | Hemolysis | Key Structural Feature |
|---|---|---|---|---|
| IsCT | O. madagascariensis | 13 | High | α-helix, C-terminal amide |
| Stigmurin | T. stigmurus | 17 | Low | β-sheet |
| Mucroporin | L. mucronatus | 21 | Moderate | α-helix |
| AaeAP1 | A. aeneas | 13 | Low | Linear, amidated |
Preparation Methods
Molecular Cloning and cDNA Library Construction
The initial step in preparing the IsCT precursor involves isolating the genetic material encoding the peptide:
Source Material : Venom glands of the scorpion Opisthacanthus madagascariensis are harvested, typically after inducing venom secretion to stimulate toxin-producing cells.
RNA Extraction : Total RNA is extracted from the venom glands using reagents such as TRIzol. Subsequently, polyadenylated mRNA is purified to enrich for messenger RNA transcripts.
cDNA Synthesis : Using reverse transcriptase, the purified mRNA is converted into complementary DNA (cDNA). This is performed with kits designed for cDNA library construction.
Cloning into Vectors : The cDNA fragments are cloned into plasmid vectors (e.g., pSPORT1) and transformed into Escherichia coli DH5α cells for propagation.
Screening and Sequencing : Random clones from the cDNA library are sequenced to identify those encoding the IsCT precursor peptide. This step ensures the acquisition of the full-length precursor sequence for further study.
This molecular cloning approach enables the identification and amplification of the gene encoding the IsCT precursor peptide, facilitating subsequent peptide synthesis or recombinant expression.
Solid-Phase Peptide Synthesis (SPPS) of IsCT Precursor
The mature IsCT peptide and its precursor are chemically synthesized using solid-phase peptide synthesis, a widely used method for producing peptides with precise sequences:
Synthesis Method : The peptide chain is assembled stepwise on a solid resin support, allowing sequential addition of protected amino acids. This method ensures high purity and control over the peptide sequence.
C-Terminal Amidation : The C-terminus of the peptide is amidated during synthesis to mimic the natural peptide structure and enhance stability and biological activity.
Purification : The crude synthetic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on hydrophobicity.
Identification and Quality Control : Analytical RP-HPLC and mass spectrometry confirm the identity and purity of the synthesized peptide.
Commercial Synthesis : Some studies report outsourcing peptide synthesis to specialized biotechnology companies to ensure high-quality production.
Recombinant Expression (Optional Method)
While direct chemical synthesis is common, recombinant expression of the IsCT precursor peptide can be performed:
Expression Vectors : The gene encoding the IsCT precursor is inserted into bacterial expression vectors.
Host Cells : Commonly E. coli strains are used for protein expression.
Induction and Harvesting : Expression is induced using agents such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The peptide is then purified from bacterial lysates.
Folding and Post-Translational Modifications : Recombinant peptides may require refolding and modifications such as amidation to achieve native structure and activity.
This method is less commonly reported for IsCT but is a potential route for large-scale production.
Secondary Structure Analysis and Functional Confirmation
After preparation, the peptide's structure and function are analyzed to confirm correct synthesis:
Circular Dichroism (CD) Spectroscopy : CD is used to assess the secondary structure of the peptide, typically revealing an alpha-helix conformation in membrane-mimicking environments such as trifluoroethanol (TFE)/water mixtures.
Mass Spectrometry (MS/MS) : Confirms the molecular weight and sequence, including post-translational modifications like C-terminal amidation.
Biological Activity Assays : Synthetic peptides are tested for antimicrobial activity against various bacteria and cytotoxicity against mammalian cells to validate functional equivalence to the natural peptide.
Summary Table of Preparation Methods
Detailed Research Findings
The IsCT peptide precursor gene was successfully cloned from scorpion venom gland cDNA libraries, allowing for detailed sequence analysis and synthetic reproduction.
Chemical synthesis via SPPS with C-terminal amidation yields peptides identical to the natural IsCT in mass and biological function, confirming the reliability of this preparation method.
CD spectroscopy consistently shows that IsCT adopts an alpha-helical structure in membrane-like environments, which is critical for its cytotoxic and antimicrobial activities.
The synthetic peptide demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria and exhibits hemolytic activity, confirming that the preparation methods preserve biological function.
Q & A
Q. What is the structural and functional organization of the IsCT precursor, and how does post-translational processing regulate its bioactivity?
The IsCT precursor comprises 68 amino acids, with three domains: a signal sequence (residues 1–23), the mature peptide (residues 24–36), and a propeptide (residues 37–68). The cleavage motif (GKR/GRR) between residues 36–37 is critical for enzymatic processing, releasing the mature peptide. Post-translational amidation at the C-terminus (converting -OH to -NH2) is essential for antimicrobial activity, as non-amidated analogs lose potency . Methodological Insight : Use Edman degradation or mass spectrometry to map cleavage sites and assess amidation efficiency .
Q. How was IsCT originally identified, and what are its primary biological activities?
IsCT was first isolated from Opisthacanthus madagascariensis scorpion venom. It exhibits broad-spectrum antibacterial activity (MICs: 0.7–17 μM against Gram-positive and Gram-negative bacteria) and low hemolysis (<12% at 50 μM). Its cytotoxicity is attributed to membrane disruption via an amphipathic α-helical structure . Methodological Insight : Employ circular dichroism (CD) spectroscopy to confirm α-helical folding in membrane-mimetic environments .
Advanced Research Questions
Q. How do sequence variations in IsCT homologs (e.g., VmCT1/VmCT2) impact antimicrobial specificity and cytotoxicity?
Homologs like VmCT1 (low hemolysis) and VmCT2 (high hemolysis at MIC) highlight the role of hydrophobic residues (e.g., Val, Phe) in balancing activity and toxicity. For example, substituting Val<sup>5</sup> with Phe in IsCT analogs increases membrane permeability but elevates hemolytic effects . Methodological Insight : Use alanine scanning mutagenesis or molecular dynamics simulations to dissect residue-specific contributions .
Q. What experimental strategies resolve contradictions in reported MIC values for IsCT-type peptides across bacterial strains?
Discrepancies arise from differences in bacterial membrane composition (e.g., lipid A modifications in Gram-negative strains) and assay conditions (e.g., cation concentration). Standardize protocols using CLSI guidelines and include lipopolysaccharide (LPS) sensitivity assays to control for strain-specific resistance .
Q. How does C-terminal amidation influence IsCT’s mechanism of action, and can synthetic mimics replicate this modification?
Amidation enhances peptide stability and membrane insertion. Synthetic mimics (e.g., peptoid derivatives) lacking amidation show reduced activity, suggesting the -NH2 group is irreplaceable. To test alternatives, synthesize retro-inverso analogs or employ solid-phase peptide synthesis (SPPS) with Fmoc-chemistry for precise modifications .
Q. What in vivo models are suitable for studying IsCT’s immunomodulatory effects, such as JAK/STAT pathway activation?
In grass carp (Ctenopharyngodon idella), IsCT upregulates anti-inflammatory cytokines (IL-10) and downregulates pro-inflammatory markers (TNF-α) via JAK/STAT. Use transcriptomic profiling (RNA-seq) and phospho-specific antibodies to map kinase activation in immune organs like the spleen .
Data Contradiction Analysis
Q. Why do some studies report hemolytic activity for IsCT homologs while others do not?
Hemolysis depends on peptide concentration and erythrocyte source. For instance, VmCT2 causes 40% hemolysis at 25 μM (MIC range) but only 12% in VmCT1. Always compare hemolytic EC50 values relative to MICs and use human erythrocytes for translational relevance .
Experimental Design Tables
Q. Table 1. Key IsCT Homologs and Bioactivity
Q. Table 2. Methodological Recommendations
Critical Research Gaps
- Mechanistic Insight : How do IsCT peptides interact with bacterial vs. mammalian membranes at atomic resolution? Apply cryo-EM or NMR in lipid bilayers.
- Delivery Systems : Develop nanoparticle carriers to enhance IsCT stability in physiological fluids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
